プロトサパニンB

概要

説明

科学的研究の応用

作用機序

プロトサパニン B は、さまざまな分子標的と経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Protosappanin B plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and chondrocytes . Additionally, Protosappanin B enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis . These interactions highlight the compound’s potential in modulating inflammatory responses and enhancing chemotherapeutic efficacy.

Cellular Effects

Protosappanin B exerts significant effects on various cell types and cellular processes. In colon adenocarcinoma cells, it enhances chemosensitivity to 5-fluorouracil by downregulating LINC00612 expression, which in turn affects the miR-590-3p/GOLPH3 axis . In bladder cancer cells, Protosappanin B promotes apoptosis and causes G1 cell cycle arrest, thereby inhibiting cell proliferation . These effects are indicative of its potential as an anti-cancer agent, influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Protosappanin B involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, in colon adenocarcinoma cells, Protosappanin B attenuates 5-fluorouracil resistance by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis . In bladder cancer cells, it interferes with cell cycle regulation, preventing the transition from G1 to S-phase . These mechanisms underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Protosappanin B have been observed to change over time. Studies have shown that Protosappanin B is extensively metabolized in rats, with metabolites identified in bile, plasma, urine, feces, and intestinal bacteria samples . The compound undergoes various metabolic conversions, including sulfate and glucuronide conjugation, which play a significant role in its stability and degradation over time. Long-term effects on cellular function have been observed, particularly in its anti-tumor activity .

Dosage Effects in Animal Models

The effects of Protosappanin B vary with different dosages in animal models. In studies involving bladder cancer cells, Protosappanin B exhibited concentration-dependent inhibition of cell growth and promotion of apoptosis . In vivo studies have shown that higher doses of Protosappanin B significantly increase the survival of tumor-bearing mice, comparable to the effects of mitomycin . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.

Metabolic Pathways

Protosappanin B is involved in multiple metabolic pathways, including sulfate conjugation, glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss . These pathways highlight the compound’s extensive metabolism and its interaction with various enzymes and cofactors. The metabolic fate of Protosappanin B is crucial for understanding its pharmacokinetics and therapeutic potential.

Transport and Distribution

Within cells and tissues, Protosappanin B is transported and distributed through various mechanisms. Studies have shown that the small intestinal and biliary routes play a significant role in its clearance and excretion . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters, which affect its localization and accumulation in different tissues.

Subcellular Localization

Protosappanin B’s subcellular localization is critical for its activity and function. In bladder cancer cells, it has been observed to cause morphological changes, including shrinkage, rounding, and membrane abnormalities These effects suggest that Protosappanin B may target specific cellular compartments or organelles, influencing its therapeutic efficacy

準備方法

合成経路と反応条件: プロトサパニン B は、Caesalpinia sappan の乾燥樹皮を、加熱還流下で 85% エタノール水溶液を使用して抽出することで調製することができます 。抽出プロセスには以下が含まれます。

- 乾燥樹皮を粉砕し、85% エタノール水溶液で加熱還流下で 3 回、それぞれ 2 時間抽出します。

- 抽出物をろ過し、濃縮してアルコール臭を消します。

- 濃縮抽出物を AB-8 マクロポーラス樹脂カラムに負荷し、35%、55%、75% エタノールで溶出させて、粗プロトサパニン B を得ます .

工業生産方法: プロトサパニン B の工業生産には、同様の抽出技術が使用されますが、規模が大きくなります。 環境に優しい試薬の使用と最適化された抽出条件により、化合物の収率と純度が向上します .

化学反応の分析

反応の種類: プロトサパニン B は、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: プロトサパニン B は、酸性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して行うことができます。

主な生成物: これらの反応から生成される主な生成物には、プロトサパニン B のさまざまな誘導体が含まれ、それらは異なる生物活性を示す可能性があります .

類似化合物との比較

プロトサパニン B は、その特定の生物活性と分子構造により、類似化合物の中で独特です。類似化合物には以下が含まれます。

プロトサパニン A: 同様の抗菌特性を持つ別のホモイソフラボノイドです.

ブラジリン: 抗炎症効果で知られています.

サパノール: 顕著な抗炎症活性を示します.

プロトサパニン B は、その強力な抗腫瘍活性と抗菌活性により際立っており、さらなる研究開発のための貴重な化合物となっています。

特性

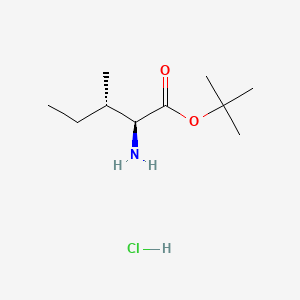

IUPAC Name |

10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYTQTVJQUCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317139 | |

| Record name | Protosappanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102036-29-3 | |

| Record name | Protosappanin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protosappanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Protosappanin B?

A1: The molecular formula of Protosappanin B is C16H16O6, and its molecular weight is 304.29 g/mol. []

Q2: What are the key spectroscopic characteristics of Protosappanin B?

A2: Protosappanin B's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, 2D-NMR, and mass spectrometry (MS). [, ] These techniques provide detailed information about the compound's hydrogen and carbon framework, confirming its dibenzoxocin structure.

Q3: How does Protosappanin B exert its anti-tumor effects?

A3: Research suggests that Protosappanin B inhibits tumor growth through multiple mechanisms. In colon cancer cells, it has been shown to suppress the expression of Golgi phosphoprotein 3 (GOLPH3), a protein implicated in tumor progression. [] Additionally, Protosappanin B can inhibit intracellular signaling pathways such as PI3K/AKT, MAPK/ERK, and mTOR, which are frequently dysregulated in cancer. []

Q4: Does Protosappanin B affect mitochondrial function?

A4: Preliminary research suggests Protosappanin B may protect neuronal cells against damage induced by oxygen and glucose deprivation by maintaining mitochondrial homeostasis. This protective effect is thought to be mediated by the induction of ubiquitin-dependent p53 protein degradation. []

Q5: What is the half-life of Protosappanin B?

A6: Protosappanin B exhibits a short half-life in rats, ranging from 0.3 h after intravenous administration to 3.4 h after oral administration. []

Q6: What are the anti-tumor effects of Protosappanin B in preclinical models?

A7: Protosappanin B has shown promising anti-tumor effects in both in vitro and in vivo models. It has demonstrated significant cytotoxicity against various cancer cell lines, including bladder cancer, [, , ], colon cancer, [, ], and melanoma. [] In vivo studies using mouse models of bladder cancer have confirmed its ability to inhibit tumor growth and improve survival rates. []

Q7: Does Protosappanin B possess anti-inflammatory properties?

A8: Yes, Protosappanin B, along with other components of Caesalpinia sappan, exhibits anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in both macrophages and chondrocytes. [, ]

Q8: How is Protosappanin B quantified in biological samples?

A9: Several analytical methods have been developed for the quantification of Protosappanin B in biological matrices, with UPLC-MS/MS being the most widely used. [, , ] This technique offers high sensitivity, selectivity, and accuracy for pharmacokinetic and metabolic studies.

Q9: Are there other methods for analyzing Protosappanin B in plant material?

A10: Yes, HPLC methods have been established to determine Protosappanin B content in Caesalpinia sappan extracts. These methods often involve using a C18 column and a mobile phase composed of methanol and an acidic aqueous solution. [, , , ]

Q10: What is known about the stability of Protosappanin B?

A11: While specific stability data for Protosappanin B is limited in the provided research, studies have shown that it can degrade in solution over time, especially in the presence of other compounds. [] Further research is needed to fully characterize its stability under various conditions.

Q11: Is Protosappanin B considered safe for human use?

A11: While Caesalpinia sappan has a long history of traditional use, the safety profile of isolated Protosappanin B requires further investigation. Toxicity studies are necessary to establish safe doses and identify potential adverse effects.

Q12: What are the potential future applications of Protosappanin B?

A12: Given its diverse biological activities, Protosappanin B holds promise for the development of novel therapeutic agents. Further research is needed to:

- Structural analogs: Protosappanin B shares structural similarities with other dibenzoxocin derivatives, such as protosappanin A and C, which also exhibit biological activities. [, , ] Understanding the structure-activity relationships within this class of compounds could guide the development of more potent and selective analogs. [, ]

- Traditional use: Caesalpinia sappan has been traditionally used for various purposes, including promoting blood circulation, treating pain, and managing inflammatory conditions. [, , ] This traditional knowledge can provide valuable insights for future research directions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。